Mass Shift Advantage over 15N-Only Valine
L-Valine-13C5,15N,d2 produces a +8 Da mass shift relative to unlabeled L-valine (natural abundance: C5H11NO2, nominal MW 117.15 Da; labeled: 13C5H9D215NO2, nominal MW 125.12 Da). This exceeds the minimum +3 Da requirement for small-molecule LC-MS/MS internal standards, ensuring no spectral overlap from the analyte's natural M+1, M+2, or M+3 isotopic peaks . In contrast, a 15N-only labeled L-valine (L-Valine-15N) provides only a +1 Da shift, which falls within the natural isotopic envelope of the unlabeled analyte (approximately 6.5% natural abundance at M+1 due to 13C), creating quantification bias .
| Evidence Dimension | Mass shift from unlabeled L-valine |
|---|---|
| Target Compound Data | +8 Da (125.12 Da nominal mass) |
| Comparator Or Baseline | L-Valine-15N: +1 Da (118.15 Da nominal mass) |
| Quantified Difference | 8-fold greater mass separation |
| Conditions | LC-MS/MS small-molecule quantitative analysis (<1000 Da); industry-standard internal standard design guidelines |
Why This Matters
Procurement of L-Valine-13C5,15N,d2 over 15N-only valine directly prevents quantification bias from natural isotopic interference, a critical requirement for bioanalytical method validation under FDA/EMA guidance.
